

# 4-Chloro-5-nitroquinoline chemical properties

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## Compound of Interest

Compound Name: 4-Chloro-5-nitroquinoline

Cat. No.: B1354559

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An In-depth Technical Guide to the Chemical Properties of **4-Chloro-5-nitroquinoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of **4-Chloro-5-nitroquinoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related compounds to provide a robust predictive profile.

## Core Chemical Properties

**4-Chloro-5-nitroquinoline** is a substituted quinoline with the chemical formula  $C_9H_5ClN_2O_2$ .<sup>[1]</sup> Its structure features a quinoline bicyclic system substituted with a chloro group at position 4 and a nitro group at position 5.

Table 1: Physicochemical Properties of **4-Chloro-5-nitroquinoline** and Related Compounds

Property	4-Chloro-5-nitroquinoline (Predicted/Estimated)	4-Chloro-3-nitroquinoline (Experimental)	4-Chloroquinoline (Experimental)	5-Nitroquinoline (Experimental)
Molecular Formula	C <sub>9</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	C <sub>9</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	C <sub>9</sub> H <sub>6</sub> ClN	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	208.60 g/mol	208.60 g/mol [2][3]	163.60 g/mol [4]	174.16 g/mol [5]
CAS Number	40106-9-7[1]	39061-97-7[2][3]	611-35-8[4][6]	607-34-1[5]
Melting Point	Not available	121-122 °C[3]	28-31 °C[6][7]	72 °C
Boiling Point	Not available	Not available	260-261 °C[6][7]	>300 °C
Density	Not available	1.484 g/cm <sup>3</sup> [3]	1.25 g/mL[6][7]	Not available
Solubility	Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.	Not available	Soluble in most organic solvents.	Soluble in ethanol, methanol, and DMSO; limited solubility in water.[8]

## Spectroscopic and Analytical Data (Predicted)

Direct spectroscopic data for **4-Chloro-5-nitroquinoline** is not readily available. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

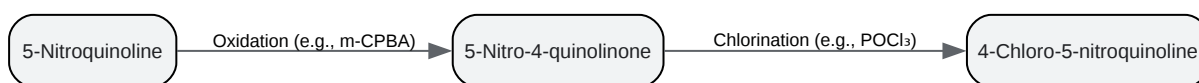
Table 2: Predicted Spectroscopic Data for **4-Chloro-5-nitroquinoline**

Technique	Predicted Features
$^1\text{H}$ NMR	Aromatic protons are expected in the range of $\delta$ 7.0-9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and nitro groups.
$^{13}\text{C}$ NMR	Aromatic carbons are expected in the range of $\delta$ 120-160 ppm. The carbons attached to the chlorine and nitro groups will show characteristic shifts.
IR Spectroscopy	Characteristic peaks are expected for C=C and C=N stretching in the aromatic system ( $1500\text{-}1600\text{ cm}^{-1}$ ), C-Cl stretching ( $700\text{-}800\text{ cm}^{-1}$ ), and asymmetric and symmetric stretching of the $\text{NO}_2$ group (around $1550$ and $1350\text{ cm}^{-1}$ , respectively).
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) is expected at $m/z$ 208, with a characteristic isotopic pattern for one chlorine atom ( $\text{M}+2$ peak at approximately 33% of the $\text{M}^+$ peak).

## Synthesis and Reactivity

### Proposed Synthetic Pathway

A plausible synthetic route to **4-Chloro-5-nitroquinoline** involves the chlorination of 5-nitro-4-quinolinone. This precursor can be synthesized from 5-nitroquinoline via oxidation.



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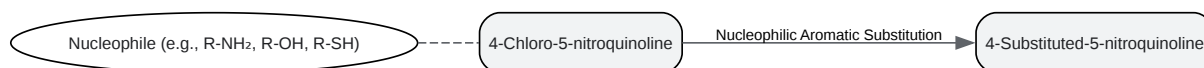
Caption: Proposed synthesis of **4-Chloro-5-nitroquinoline**.

Experimental Protocol (Proposed):

- **Oxidation of 5-Nitroquinoline:** 5-Nitroquinoline is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The product, 5-nitro-4-quinolinone, is isolated by filtration and purified by recrystallization.
- **Chlorination of 5-Nitro-4-quinolinone:** 5-Nitro-4-quinolinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>), often with a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The precipitated product, **4-Chloro-5-nitroquinoline**, is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

## Chemical Reactivity

The chloro group at the 4-position of the quinoline ring is expected to be susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of various functional groups at this position.



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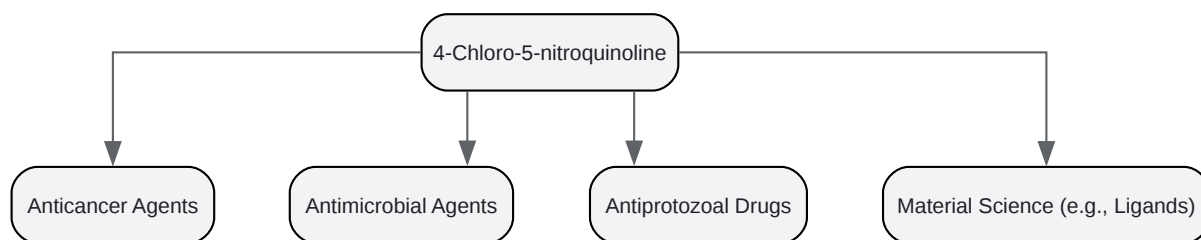
Caption: Nucleophilic substitution at the C4 position.

## Potential Biological Activity and Applications

While the biological profile of **4-Chloro-5-nitroquinoline** has not been extensively studied, the quinoline scaffold is a well-established pharmacophore in drug discovery.

- **Anticancer Potential:** Many substituted quinolines exhibit anticancer properties. The introduction of a nitro group can sometimes enhance this activity.
- **Antibacterial and Antifungal Activity:** The quinoline core is present in several antimicrobial agents.<sup>[9][10]</sup>

- Antiprotozoal Activity: Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative. Related nitroquinolines have shown activity against various protozoa.[11]



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Caption: Potential applications of **4-Chloro-5-nitroquinoline**.

## Safety and Handling

Specific toxicity data for **4-Chloro-5-nitroquinoline** is not available. However, based on data for related compounds such as 4-chloro-3-nitroquinoline, it should be handled with caution. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**4-Chloro-5-nitroquinoline** is a chemical intermediate with significant potential for the development of novel pharmaceuticals and functional materials. While direct experimental data is limited, a comprehensive understanding of its properties can be extrapolated from related compounds. The reactivity of the 4-chloro position provides a versatile handle for synthetic modifications, opening avenues for the creation of diverse molecular libraries for biological screening. Further research is warranted to fully elucidate the chemical and biological properties of this promising molecule.

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